molecular formula C14H12BrNO2S B7867679 2-((3-Bromophenyl)sulfonyl)isoindoline

2-((3-Bromophenyl)sulfonyl)isoindoline

Cat. No.: B7867679
M. Wt: 338.22 g/mol
InChI Key: BDHPBQCYNUDNLY-UHFFFAOYSA-N
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Description

2-((3-Bromophenyl)sulfonyl)isoindoline is a sulfonamide-containing isoindoline derivative with a bromine substituent at the meta position of the phenyl ring. Its molecular formula is C₁₄H₁₂BrNO₂S, and it has a molecular weight of 338.23 g/mol (CAS: 1275569-31-7; MDL: MFCD17315936) . This compound is structurally characterized by a sulfonyl group bridging the isoindoline core and a 3-bromophenyl moiety, which confers unique steric and electronic properties critical for its interactions in biological or synthetic applications.

Properties

IUPAC Name

2-(3-bromophenyl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2S/c15-13-6-3-7-14(8-13)19(17,18)16-9-11-4-1-2-5-12(11)10-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHPBQCYNUDNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1S(=O)(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenyl)sulfonyl)isoindoline typically involves the reaction of isoindoline with 3-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromophenyl)sulfonyl)isoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenylsulfonyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isoindoline moiety can undergo oxidation to form isoindolinone derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted isoindoline derivatives.

    Oxidation Reactions: Formation of isoindolinone derivatives.

    Reduction Reactions: Formation of sulfide or thiol derivatives.

Scientific Research Applications

2-((3-Bromophenyl)sulfonyl)isoindoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Bromophenyl)sulfonyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3-bromophenylsulfonyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism

The position of bromine substitution on the phenyl ring significantly impacts physicochemical and biological behavior. The 4-bromo isomer (2-((4-Bromophenyl)sulfonyl)isoindoline; CAS: 911228-65-4) shares the same molecular formula and weight but differs in bromine placement (para vs. meta). Key distinctions include:

Property 3-Bromo Isomer 4-Bromo Isomer
CAS Number 1275569-31-7 911228-65-4
Synthetic Accessibility Requires meta-substitution Involves para-substitution
Steric Profile Increased steric hindrance Reduced steric bulk

Functional Analogs: Sulfonamide Derivatives

Benzothiazole Sulfonamides

Compounds like N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides (e.g., 2-(3-aminophenyl)benzothiazole derivatives) share structural motifs with 2-((3-Bromophenyl)sulfonyl)isoindoline. These analogs prioritize amino group placement (meta vs. para) to modulate bioactivity. For example:

  • Meta-substituted sulfonamides exhibit enhanced selectivity for benzothiazole-based targets due to improved alignment with hydrophobic pockets in enzymes .
  • Para-substituted analogs often display higher metabolic stability but reduced binding affinity .
Isoindoline-Based Sulfonyl vs. Carbonyl Groups

Replacing the sulfonyl group with a carbonyl moiety (e.g., in PA7 vs. PS2 derivatives) alters binding kinetics. For instance:

  • Sulfonyl groups (as in this compound) introduce tetrahedral geometry, which can clash with protein helices (e.g., Hsp90’s β2 helix), reducing affinity compared to carbonyl-containing analogs .
  • Carbonyl analogs (e.g., PA7) maintain planar geometry, enabling stronger hydrogen bonding with residues like Asn51 in PDK2 .
Feature Sulfonyl Derivatives (e.g., PS2) Carbonyl Derivatives (e.g., PA7)
Binding Affinity (Hsp90) 10–100× lower High affinity (Kd = 0.5–2 nM)
Geometric Compatibility Steric clashes with β2 helix Optimal fit with active site

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